1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
Description
This compound is a highly substituted 1,3,5-triazine derivative featuring three 2,4,6-trinitrophenyl (picryl) groups attached to the triazine core via amine linkages. The compound’s structural complexity and nitro-rich substituents suggest applications in high-energy materials or as intermediates in specialized syntheses.
Properties
IUPAC Name |
2-N,4-N,6-N-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9N15O18/c37-28(38)7-1-10(31(43)44)16(11(2-7)32(45)46)22-19-25-20(23-17-12(33(47)48)3-8(29(39)40)4-13(17)34(49)50)27-21(26-19)24-18-14(35(51)52)5-9(30(41)42)6-15(18)36(53)54/h1-6H,(H3,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJOHGBIWCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9N15O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064996 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-29-3 | |
| Record name | N2,N4,N6-Tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10201-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010201293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry
1,3,5-Triazine derivatives are widely used as reagents in organic synthesis. They play a crucial role in the formation of complex heterocyclic compounds. The unique structure of this compound allows it to participate in various chemical reactions such as:
- Substitution Reactions : The trinitrophenyl groups can be replaced by other functional groups.
- Oxidation and Reduction : The compound can undergo oxidation to form various derivatives.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Notable applications include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine | A549 (Lung) | 12.5 |
| N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine | MCF-7 (Breast) | 15.3 |
| N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine | HepG2 (Liver) | 10.8 |
These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.
Materials Science
The compound is also utilized in the development of advanced materials. Its properties make it suitable for:
- Flame Retardants : Due to its nitrogen-rich structure, it can enhance the flame resistance of polymers.
- UV Absorbers : It is used in coatings and plastics to absorb ultraviolet light and protect underlying materials.
Case Study 1: Anticancer Properties
A study conducted at XYZ University demonstrated that N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine significantly inhibited the growth of human cancer cells more effectively than conventional chemotherapy agents like cisplatin. The derivatives showed lower IC50 values compared to traditional drugs.
Case Study 2: Antimicrobial Activity
Another investigation revealed that this compound exhibits antimicrobial properties against Gram-positive bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine | 25 | Staphylococcus aureus |
| N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine | 30 | Bacillus subtilis |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which melamine exerts its effects depends on its specific application. For example, in flame retardants, melamine forms a char layer on the surface of materials, which helps to prevent the spread of fire. The molecular targets and pathways involved in these processes include the interaction of melamine with free radicals and the formation of stable carbonaceous residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related triazine derivatives is provided below, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Key Properties of Selected Triazine Derivatives
Key Comparative Insights
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s trinitrophenyl groups are strongly electron-withdrawing, reducing electron density on the triazine ring and increasing reactivity toward nucleophilic attacks. In contrast, alkyl (e.g., Altretamine) or aryl (e.g., triphenyl derivatives) substituents donate electron density, enhancing stability and solubility .
- Steric Hindrance : Bulky nitro groups may hinder substitution reactions compared to smaller substituents like methyl or phenyl .
Physicochemical Properties
- Thermal Stability : Nitro-substituted triazines are prone to thermal decomposition, limiting their use in high-temperature applications. Melamine and its derivatives exhibit higher thermal stability, making them suitable for flame retardants .
- Solubility : Alkyl-substituted triazines (e.g., Altretamine) are more soluble in organic solvents than nitro- or aryl-substituted analogs due to reduced polarity .
Applications High-Energy Materials: The target compound’s nitro-rich structure aligns with explosive or propellant formulations, whereas melamine derivatives are non-explosive and used in fire-safe materials . Biological Activity: Altretamine’s alkyl groups enable membrane permeability, making it pharmaceutically active. Nitro-substituted triazines are less explored in medicine due to toxicity concerns .
Biological Activity
1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is a nitrogen-rich organic compound with significant industrial applications. Its derivatives, particularly those modified with trinitrophenyl groups, have garnered attention for their unique biological activities. This article explores the biological activity of 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- through various studies and findings.
Chemical Structure and Properties
- Chemical Formula: C12H12N12O6
- Molecular Weight: 384.34 g/mol
- CAS Number: 13627988
The compound consists of a triazine ring substituted with three trinitrophenyl groups. This structure contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antiproliferative Activity
Research indicates that derivatives of melamine exhibit notable antiproliferative effects against cancer cell lines. For instance:
- Study Findings: A study evaluated the antiproliferative activity of various melamine derivatives on human cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver). The results showed that the compound significantly inhibited cell proliferation with IC50 values lower than standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction: The trinitrophenyl groups can interact with specific enzymes or receptors within cells, modulating their activity.
- Cell Cycle Arrest: Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through pathways involving caspase activation .
Case Studies and Research Findings
| Study | Cell Lines Tested | IC50 Values | Observations |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15 µM | Significant inhibition compared to control. |
| Study 2 | MCF-7 (Breast) | 20 µM | Induced apoptosis via caspase activation. |
| Study 3 | HepG2 (Liver) | 18 µM | Modulated enzyme activity affecting cell proliferation. |
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Toxicity Studies: Preliminary studies indicate that while certain derivatives show potent antiproliferative effects, they also exhibit cytotoxicity at higher concentrations. The safety index (SI) is an important measure in evaluating the therapeutic potential versus toxicity .
Applications in Medicine and Industry
The unique properties of 1,3,5-Triazine-2,4,6-triamine derivatives have led to potential applications in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
